(+)-Menthol
Overview
Description
(+)-Menthol is a naturally occurring cyclic terpene alcohol that originates from plants of the Lamiaceae family. It is one of the eight possible stereoisomers of menthol, which includes four pairs of enantiomers. (+)-Menthol is known for its cooling characteristics and minty smell, which makes it a significant flavoring additive and a component in various consumer products, including confections, oral-care products, and over-the-counter medicinal products. It is also found in cigarettes, both mentholated and non-mentholated, for its sensory effects. Natural menthol is primarily isolated from Mentha canadensis but can also be synthesized industrially. The global demand for menthol is substantial, with an estimated annual usage of 30-32,000 metric tonnes. Menthol exhibits a range of biological activities, such as antibacterial, antifungal, antipruritic, anticancer, analgesic effects, and can enhance the dermal penetration of pharmaceuticals .
Synthesis Analysis
The synthesis of menthol can be achieved through various industrial processes. The modern preparation of menthol involves traditional pathways such as those developed by Takasago and BASF, as well as a unique dual catalyst system. These methods have their respective advantages and disadvantages, and their applications are significant in the field of perfume manufacture and chemical synthesis due to menthol's unique structure . Additionally, a de novo biosynthesis of (-)-menthol has been realized through microbial fermentation using Saccharomyces cerevisiae, which provides an alternative to plant extraction and addresses issues like seasonal fluctuations and long growth cycles .
Molecular Structure Analysis
The crystal structure of (-)-menthol, which is relevant to the (+)-menthol enantiomer, has been determined through single-crystal X-ray diffraction. (-)-Menthol crystallizes in the trigonal crystal system and has three independent molecules in the asymmetric unit, each forming an infinite column of hydrogen-bonded molecules. The absolute configuration of (-)-menthol is (1R,2S,5R), and this configuration is crucial for its biological and sensory properties .
Chemical Reactions Analysis
Menthol participates in various chemical reactions, one of which is the synthesis of menthol heptanoate through esterification with heptanoic acid. This reaction uses TsOH as a catalyst and zeolite 4A as an absorbent, resulting in a product yield of 80.4%. The structure of the product is confirmed by 1H NMR and GC-MS spectra . Additionally, menthol's antifungal and antitoxigenic activities are influenced by the presence and spatial arrangement of substituents in its structure, as demonstrated by its stereoselective effects on Fusarium verticillioides .
Physical and Chemical Properties Analysis
Menthol's physical properties, such as its high vapor pressure and volatility at room temperature, make it suitable for use as a temporary consolidant in art conservation. Its consolidation efficacy and morphological changes during sublimation have been studied, showing that menthol's effectiveness is influenced by the nature of the substrate it interacts with . In terms of its chemical properties, menthol has been shown to affect the mechanical activity of human colon circular muscle by inhibiting contractions through the blockage of Ca2+ influx, indicating its spasmolytic effects . Moreover, menthol can evoke Ca2+ signals and induce oxidative stress in cancer cells independently of the TRPM8 receptor, suggesting a TRPM8-independent signaling pathway .
Scientific Research Applications
Gastrointestinal Effects
Menthol has been studied for its effects on gastrointestinal function. It reduces the amplitude of spontaneous contractions in the human distal colon, suggesting a role in managing conditions like irritable bowel disease. This action seems to involve the inhibition of Ca2+ influx through L-type Ca2+ channels (Amato, Liotta, & Mulè, 2014).
Athletic Performance
Research has explored the use of menthol as an ergogenic aid in athletic performance. Its application, via methods like mouth rinse or external application, could enhance performance, especially in endurance exercise. However, its effectiveness for speed or strength enhancement remains unclear (Stevens & Best, 2017).
Analgesic Properties
Menthol exhibits notable analgesic properties. It reduces nociceptive behavior and alters neuronal response to pain stimuli. It seems to function by activating Cl− channels and blocking voltage-gated Na+ and Ca2+ channels, thus decreasing neuronal excitability (Pan et al., 2012).
Antitussive Effects
Menthol serves as an effective antitussive (cough suppressant) agent. In a study, menthol inhalation led to a significant reduction in evoked cough, supporting its use in cough remedies (Morice, Marshall, Higgins, & Grattan, 1994).
Skin Penetration Enhancer
Menthol has been identified as a penetration enhancer, improving the delivery of drugs through the skin. This property is attributed to its ability to disrupt the lipid packing of the stratum corneum, facilitating drug permeation (Yang et al., 2016).
Ocular Drug Delivery
Menthol has been examined for its potential in enhancing ocular drug delivery. It significantly improved the penetration of dexamethasone disodium phosphate in the cornea without causing toxic reactions, suggesting its utility in ophthalmic drug delivery systems (Xu et al., 2011).
Safety And Hazards
Menthol is generally considered safe for topical use. However, it can cause skin irritation in some people, especially if used in high concentrations or on sensitive areas of the body. Ingesting menthol can be harmful and can cause symptoms such as abdominal pain, nausea, vomiting, vertigo, dizziness, and in severe cases, even coma or death.
Future Directions
Research into menthol continues to explore its potential uses in medicine and other fields. For example, studies are looking into its potential as an analgesic, as a treatment for certain respiratory conditions, and its effects on nicotine addiction and smoking cessation.
properties
IUPAC Name |
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-AEJSXWLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | D,L-MENTHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029733 | |
Record name | (1S,2R,5S)-(+)-Menthol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |
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Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
Record name | D,L-MENTHOL | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |
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Record name | d-Menthol | |
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Record name | Menthol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
196 °F (NTP, 1992) | |
Record name | D,L-MENTHOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |
Record name | D,L-MENTHOL | |
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Record name | Menthol | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | D,L-MENTHOL | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg] | |
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Product Name |
(+)-Menthol | |
CAS RN |
89-78-1, 15356-60-2, 15356-70-4 | |
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Record name | (+)-menthol | |
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Record name | D-menthol | |
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Record name | MENTHOL, (+)- | |
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Melting Point |
100 °F (NTP, 1992) | |
Record name | D,L-MENTHOL | |
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Retrosynthesis Analysis
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